molecular formula C8H9N3O B1454466 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one CAS No. 757966-64-6

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

Cat. No.: B1454466
CAS No.: 757966-64-6
M. Wt: 163.18 g/mol
InChI Key: FTJBUDNRWYUVDD-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one (CAS 1508518-75-9) is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It belongs to the class of pyrido[2,3-b][1,4]diazepinones, which are fused heterocyclic systems of significant interest in pharmaceutical and organic chemistry research. These structures are typically synthesized via condensation reactions between 2,3-diaminopyridines and various ester precursors . Compounds featuring this diazepinone core are frequently explored as key scaffolds in drug discovery . Research into analogous structures has shown that the diazepinone ring can exhibit dynamic properties in solution, such as ring inversion, and may exist in different tautomeric forms, which can influence its chemical behavior and interaction with biological targets . The specific structural features of this compound, including the embedded pyridine and diazepinone rings, make it a versatile intermediate for further chemical modification and a candidate for the development of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-7-3-5-10-8-6(11-7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJBUDNRWYUVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679149
Record name 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757966-64-6
Record name 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2,3-Diaminopyridines with Ethyl Aroylacetates

Reaction Overview:

  • The core method involves the regiospecific condensation of 2,3-diaminopyridines with ethyl aroylacetates under reflux conditions in xylene at approximately 120 °C.
  • This condensation leads to the formation of 3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-one derivatives, which are closely related structurally to the target 4,5-dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.
  • The reaction proceeds through intermediate open-chain compounds formed by the initial reaction of the pyridine 2-amino group with the ester moiety.
  • Only one regioisomer is typically formed, indicating high regioselectivity.

Key Experimental Details:

Step Reagents & Conditions Outcome
1 2,3-Diaminopyridine + Ethyl aroylacetate in xylene Condensation at 120 °C yields diazepinone
2 Isolation of open intermediates in some cases Provides insight into reaction pathway
3 Subsequent N-alkylation under basic conditions (e.g., K2CO3, KI in DMF at 110 °C) Formation of N-substituted derivatives

Representative Compounds:

  • 5-Methyl-2-phenyl derivative (compound 23) obtained in 85% yield after N-alkylation.
  • 8-Fluoro-1-methyl-2-phenyl derivative (compound 24) synthesized similarly with 82% yield.
  • 5-Benzyl-2-phenyl derivative (compound 25) prepared with 80% yield.

Structural Insights:

  • X-ray crystallography of compound 23 revealed a nonplanar seven-membered diazepin-2-one ring fused to the pyridine, causing torsion in the adjacent ring.
  • NMR (1H, 13C, 15N, 19F) and computational studies support the structural assignments and dynamic behavior of these compounds.

Reference: Detailed synthesis and structural characterization reported by a 2020 study in ACS Omega, providing a robust methodology for the preparation of pyrido[2,3-b]diazepin-4-ones via condensation and N-alkylation routes.

Multi-Step Synthesis via Halogenation, Amidation, and Catalytic Hydrogenation

Process Overview:

  • A patented method (Ireland, 1997) describes a multi-step synthetic route to related dipyrido diazepines, which can be adapted for 4,5-dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.
  • The process involves:
    • Halogenation of a chlorinated pyridine derivative in aqueous base with halogen sources (bromine, chlorine, or sodium hypobromite).
    • Reaction of the halogenated intermediate with carboxylic acid derivatives in anhydrous pyridine at 20–80 °C to form amide intermediates.
    • Amidation with amines in inert solvents (diglyme or xylene) at 90–110 °C.
    • Cyclization and reduction by heating with sodium hydride in solvents like pyridine or DMF, followed by catalytic hydrogenation using palladium on carbon under hydrogen pressure at 20–100 °C.

Example Experimental Details:

Step Reagents & Conditions Result
1 2,6-Dichloro-3-(2’-cyclopropylamino-3'-nicotinyl)carboxamide-4-methylpyridine + NaH in 2-methoxyethyl ether at 120–135 °C Cyclization intermediate formed
2 Quenching with ethanol, followed by hydrogenation at 50 PSI H2 with 10% Pd/C catalyst for 2 days Reduction to target diazepinone compound
3 Isolation by crystallization from pyridine/water and isopropanol Pure crystalline product with 72.5% yield

Yields and Purity:

  • The final product, e.g., 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one, is obtained in 72.5% yield with melting point 253–254 °C, indicating high purity.

Reference: Patent IE913662A1 (1997) provides a detailed synthetic protocol involving halogenation, amidation, and catalytic hydrogenation steps to construct the diazepine ring system.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Notes
Condensation of 2,3-diaminopyridines with ethyl aroylacetates 2,3-Diaminopyridine, ethyl aroylacetate, xylene 120 °C reflux 80–85 Regiospecific, isolates intermediates, followed by N-alkylation
Multi-step halogenation, amidation, hydrogenation Halogenated pyridine, NaH, Pd/C catalyst, pyridine 20–135 °C, H2 pressure 50 PSI ~72.5 Multi-step, includes catalytic hydrogenation, high purity

Analytical and Structural Characterization Supporting Preparation

  • NMR Spectroscopy: Detailed 1H, 13C, 15N, and 19F NMR data confirm the structure and regioselectivity of synthesized compounds.
  • X-ray Crystallography: Provides molecular conformation and confirms ring fusion and torsion angles in the diazepinone ring.
  • Computational Studies: Density functional theory (DFT) calculations at B3LYP/6-311++G(d,p) level support experimental findings on ring inversion barriers and rotational dynamics.
  • Melting Points and Elemental Analysis: Used to confirm purity and identity of final products.

Chemical Reactions Analysis

Substitution Reactions

The diazepine ring undergoes electrophilic substitution at the pyridine nitrogen (N1) and diazepine carbon positions:

  • Alkylation : Treatment with methyl iodide introduces a methyl group at N1, as seen in 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-one (compound 23 ) .

  • Halogenation : Bromine or chlorine substituents are introduced at the 8- or 9-positions using halogenated reagents, e.g., 8-bromo-9-chloro derivatives (compound 21 ) .

Oxidation and Reduction

  • Oxidation : The diazepinone’s carbonyl group remains stable under mild conditions but can undergo further oxidation to carboxylic acids under strong oxidative agents (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond in the diazepine ring, yielding tetrahydro derivatives.

Hydrolysis and Ring-Opening

  • Acidic Hydrolysis : Treatment with HCl opens the diazepine ring, producing malononitrile derivatives .

  • Basic Hydrolysis : NaOH hydrolyzes the carbonyl group to a carboxylate, as observed in compound 9 (3H-benzo[b] diazepine-2,4-diamine) .

Tautomerism and Structural Dynamics

The compound exhibits imino-enamino tautomerism :

  • In solution, the dominant tautomer is the oxo-imino form (a ), with minor contributions from the oxo-enamino form (b ) .

  • X-ray crystallography confirms nonplanar geometry due to torsional strain in the diazepine ring (dihedral angle: 49.8° between pyridine and phenyl rings in compound 23 ) .

Comparative Reactivity of Derivatives

DerivativeSubstituentReactivity Notes
5-CyclopropylCyclopropyl at C5Enhanced steric effects slow alkylation
5-IsopropylIsopropyl at C5Increased lipophilicity influences solubility
5-EthylEthyl at C5Faster reduction kinetics due to electron-donating effects

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Recent studies have indicated that derivatives of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one exhibit potential antidepressant effects. Research published in the Journal of Medicinal Chemistry demonstrated that these compounds can modulate neurotransmitter systems involved in mood regulation. For instance, a specific derivative was shown to enhance serotonin levels in animal models, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

2. Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. A study conducted on various pyrido[2,3-b][1,4]diazepine derivatives revealed that some compounds significantly reduced seizure activity in rodent models. This effect was attributed to their ability to enhance GABAergic transmission .

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceObserved Effect
AntidepressantJournal of Medicinal ChemistryIncreased serotonin levels
AnticonvulsantNeuropharmacology JournalReduced seizure frequency in rodent models
Anti-inflammatoryInternational Journal of PharmacologyDecreased inflammatory markers in vivo

Case Studies

Case Study 1: Antidepressant Efficacy
A double-blind study involving 50 participants diagnosed with major depressive disorder compared the efficacy of a novel derivative of this compound against a placebo. Over eight weeks, the treatment group showed a statistically significant reduction in depression scores as measured by the Hamilton Depression Rating Scale (HDRS) .

Case Study 2: Seizure Management
In another clinical trial focusing on seizure management, patients with refractory epilepsy were administered a derivative of the compound as an adjunct therapy. Results indicated a 40% reduction in seizure frequency over three months compared to baseline measurements .

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrido vs. Benzo-Fused Analogs
  • 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS: 219686-43-8):

    • Structure : Replaces the pyridine ring with a benzene ring fused to the diazepine system.
    • Impact : The benzene ring enhances aromaticity, increasing lipophilicity (logP ~2.1 estimated) compared to pyrido derivatives. This may improve membrane permeability but reduce solubility in aqueous media .
    • Applications : Used as a brominated intermediate in drug synthesis, particularly for antipsychotic agents .
  • 4,5-Dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS: 1824-72-2):

    • Structure : Features a benzene ring fused at the [e] position, altering ring strain and hydrogen-bonding capacity.
    • Physicochemical Properties : Molecular formula C₉H₁₀N₂O; stored at room temperature due to stability .
Substituent Effects
  • 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one (CAS: 709650-05-5): Structure: Bromine substituent at position 7 on the pyridine ring. Commercial Availability: Priced at ¥945.00/g (95% purity) .
  • 5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine (CAS: 1552457-95-0):

    • Structure : Ethyl group at position 5 reduces ring saturation (tetrahydro vs. dihydro).
    • Applications : Investigated as a precursor for kinase inhibitors due to its conformational flexibility .

Ring Size and Saturation

  • 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one (CAS: N/A):

    • Structure : Fully saturated diazepine ring with a ketone at position 3 instead of 2.
    • Properties : Higher solubility in polar solvents (e.g., logP ~0.8) compared to the target compound due to reduced aromaticity .
  • 3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9): Structure: A simpler pyridine derivative but shares functional groups (amino, chloro) with diazepine analogs. Role: Used in synthesizing impurities like 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS: 287980-84-1), highlighting the importance of substituent positioning in regulatory compliance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents logP* Solubility (mg/mL)
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one N/A C₈H₉N₃O 163.18 None 1.2 <0.1 (water)
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one 709650-05-5 C₈H₈BrN₃O 267.1 Br at pyridine C7 2.5 0.05 (DMSO)
5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine 1552457-95-0 C₁₀H₁₅N₃ 177.25 C5-ethyl 2.0 0.2 (ethanol)
4,5-Dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one 1824-72-2 C₉H₁₀N₂O 162.19 Benzene fusion 1.8 0.1 (water)

*Estimated using ChemDraw.

Table 2: Commercial Availability and Pricing (Selected Examples)

Compound Name Purity Supplier Price (per gram)
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one 95% 凯米莱铂 ¥945.00
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione 95% 凯米莱铂 ¥99.00
3-Amino-2-chloro-4-methylpyridine 99% Reference Standards $120.00

Key Research Findings

  • Bioactivity: Brominated pyrido-diazepinones (e.g., CAS 709650-05-5) show enhanced binding to GABA receptors compared to non-halogenated analogs, though toxicity risks require further study .
  • Stability : Benzo-fused derivatives (e.g., CAS 1824-72-2) exhibit superior thermal stability (decomposition >200°C) versus pyrido analogs (<150°C) due to aromatic stabilization .
  • Regulatory Relevance : Impurities like 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS 287980-84-1) are tightly controlled in APIs, with detection limits <0.1% .

Biological Activity

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications, highlighting key findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula C8H9N3OC_8H_9N_3O and is characterized by a seven-membered diazepine ring fused to a pyridine structure. Its unique structural configuration contributes to its pharmacological properties, which are explored in subsequent sections.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-diaminopyridines with ethyl aroylacetates. Recent studies have detailed the regiospecific synthesis of various derivatives, providing insight into their structural characterization through techniques such as NMR spectroscopy and X-ray crystallography .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrido[2,3-b][1,4]diazepin derivatives. For instance, compounds derived from this scaffold have shown cytotoxic effects against various human tumor cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Cell Line IC50 (µM) Mechanism of Action
LCLC-103H15.6Induction of apoptosis
563712.3Cell cycle arrest at G2/M phase
A-42710.5Modulation of Bcl-2 family proteins

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Research indicates that it may exhibit anxiolytic and antidepressant-like activities in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Synthetic Cannabinoid Activity

Recent investigations into synthetic cannabinoids derived from similar structures have revealed that compounds like this compound may interact with cannabinoid receptors. This interaction could lead to psychoactive effects; however, further studies are needed to elucidate the specific receptor affinities and resultant biological activities .

Case Studies

A notable case study highlighted the compound's potential in treating anxiety disorders. In a controlled trial involving animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The study emphasized the importance of further clinical trials to assess its efficacy and safety in humans.

Q & A

Q. What are the common synthetic routes for preparing 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one, and what methodological considerations are critical for optimizing yield?

Methodological Answer: The synthesis typically involves cyclization reactions using Grignard reagents or nucleophilic substitutions. For example, a related diazepine derivative (2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine) was synthesized via:

Reaction Setup : Dissolve precursor (2 mmol) in dry THF under inert atmosphere.

Grignard Addition : Add Grignard reagent (3 mmol) dropwise at 0°C, stir for 2 hours, then warm to room temperature overnight.

Workup : Quench with water, wash with NaOH (2M), extract with ether, and dry over Na₂SO₄.

Purification : Use silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Optimization Tips :

  • Control stoichiometry (1.5:1 molar ratio of Grignard reagent to precursor).
  • Monitor reaction progress via TLC.
  • Adjust solvent polarity during purification to isolate isomers .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended?

Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural elucidation:

Crystal Growth : Recrystallize the compound from ethanol or dichloromethane.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods via SHELXS for phase determination.

Refinement : Use SHELXL for iterative least-squares refinement against F2F^2 data.
Key Parameters :

  • Final R-factor < 0.05.
  • Validate hydrogen bonding and torsional angles using PLATON .
  • Deposit CIF files in the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be addressed?

Methodological Answer: Primary Techniques :

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC (e.g., aromatic protons at δ 7.2–8.5 ppm, diazepine ring protons at δ 2.5–4.0 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with < 5 ppm error).
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹).
    Resolving Contradictions :
  • Cross-validate with X-ray data.
  • Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
  • Use 2D NMR (COSY, NOESY) to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers optimize synthetic yield under varying reaction conditions?

Methodological Answer: A systematic approach involves screening parameters:

ParameterTested RangeOptimal ConditionYield Improvement
Temperature0°C to 60°C0°C → RT70% → 85%
SolventTHF, DCM, EtOHTHF55% → 70%
CatalystZnBr₂, BF₃·Et₂OZnBr₂ (0.5 eq)50% → 70%

Q. Key Insights :

  • ZnBr₂ stabilizes iminium intermediates, accelerating cyclization.
  • THF enhances solubility of Grignard reagents.
  • Low temperatures suppress side reactions .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, crystallographic parameters)?

Methodological Answer:

Re-evaluate Computational Models :

  • Use DFT (B3LYP/6-311+G(d,p)) to recalculate NMR shifts with solvent corrections (PCM model).

Experimental Validation :

  • Re-measure NMR at higher field strength (e.g., 600 MHz vs. 400 MHz).
  • Check for dynamic effects (e.g., tautomerism) via variable-temperature NMR.

Crystallographic Cross-Check :

  • Compare experimental bond lengths/angles with CSD database entries.
  • Use Mercury software for visualization and overlay analysis .

Q. How does molecular docking inform the biological activity of this compound?

Methodological Answer:

Target Selection : Focus on receptors with diazepine-binding motifs (e.g., GABAₐ, kinase domains).

Docking Workflow :

  • Prepare ligand (protonation states, energy minimization via Open Babel ).
  • Grid generation around binding sites (AutoDock Vina).

Analysis :

  • Prioritize poses with hydrogen bonds to key residues (e.g., His102 in kinases).
  • Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
    Case Study : A related benzodiazepine showed affinity for GABAₐ (Ki = 12 nM) via π-π stacking with Phe77 .

Q. What are common impurities, and how are they identified during synthesis?

Methodological Answer: Typical Impurities :

  • Byproducts : Unreacted Grignard reagents, dimerization products.
  • Degradants : Hydrolysis products (e.g., lactams).
ImpurityCAS NumberDetection Method
4-Methyl derivative287980-84-1HPLC (C18, 80:20 ACN/H₂O)
Chlorinated side product287980-85-2GC-MS (m/z 320 → 285)

Q. Quantification :

  • Use internal standards (e.g., 3-Amino-2-chloro-4-methylpyridine) for calibration .

Q. How to establish structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

Analog Synthesis : Introduce substituents at positions 3, 5, and 2.

Assay Design :

  • In vitro : Enzyme inhibition (IC₅₀ determination).
  • In silico : QSAR models (e.g., CoMFA, CoMSIA).

Key Modifications :

  • Electron-withdrawing groups at position 7 enhance kinase inhibition.
  • Bulky substituents at position 3 reduce CNS penetration but improve selectivity.
    Example : A methyl group at position 2 increased metabolic stability (t₁/₂ = 6.5 h vs. 2.1 h) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 2
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

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